molecular formula C7H13NO2 B6616543 N,N-dimethyloxolane-3-carboxamide CAS No. 1344320-55-3

N,N-dimethyloxolane-3-carboxamide

Cat. No. B6616543
CAS RN: 1344320-55-3
M. Wt: 143.18 g/mol
InChI Key: CLSUXHMPPWOPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyloxolane-3-carboxamide, also known as DMC, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory and is used in a variety of biochemical and physiological experiments. DMC is a small molecule that has a low molecular weight and is highly soluble in water and other solvents. It is also a relatively inexpensive compound, making it an attractive choice for laboratory experiments.

Scientific Research Applications

N,N-dimethyloxolane-3-carboxamide is used in a variety of scientific research applications. It is used in biochemical and physiological experiments to study the effects of various compounds on the body. It is also used in drug discovery and development as a model compound for testing drug candidates. N,N-dimethyloxolane-3-carboxamide is also used in the synthesis of other compounds, such as peptides and nucleic acids.

Mechanism of Action

The mechanism of action of N,N-dimethyloxolane-3-carboxamide is not well understood. It is believed to act as an inhibitor of enzymes, which can interfere with the metabolism of certain compounds. It can also act as a chelating agent, which means it can bind to certain metals and prevent them from being metabolized.
Biochemical and Physiological Effects
N,N-dimethyloxolane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-dimethyloxolane-3-carboxamide in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be scaled up for larger experiments. The main limitation is that its mechanism of action is not well understood, so it can be difficult to predict how it will affect the body.

Future Directions

The potential applications of N,N-dimethyloxolane-3-carboxamide are still being explored. Further research is needed to understand its mechanism of action and to identify potential therapeutic uses. It may also be possible to develop new synthesis methods to produce larger quantities of N,N-dimethyloxolane-3-carboxamide for use in larger experiments. Additionally, further research is needed to identify potential interactions with other compounds and to determine the safety and efficacy of N,N-dimethyloxolane-3-carboxamide in humans.

Synthesis Methods

N,N-dimethyloxolane-3-carboxamide is synthesized by the reaction of dimethyl oxalate with ammonia in the presence of a base catalyst. The reaction is carried out at a temperature of approximately 70°C and is usually complete within two hours. The reaction produces a white precipitate that is soluble in water and other solvents. The reaction can be scaled up to produce larger quantities of N,N-dimethyloxolane-3-carboxamide if needed.

properties

IUPAC Name

N,N-dimethyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)7(9)6-3-4-10-5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSUXHMPPWOPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyloxolane-3-carboxamide

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